1-(5-bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
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Overview
Description
1-(5-Bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrrolidine ring, which is further substituted with a tert-butyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to obtain 5-bromopyridine.
Formation of Pyrrolidine Ring: The bromopyridine is then reacted with a suitable amine, such as tert-butylamine, under controlled conditions to form the pyrrolidine ring.
Carboxamide Formation:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability . This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used under controlled temperature and pressure conditions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Substitution Reactions: Substituted pyrrolidine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with different functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(5-Bromo-3-nitropyridin-2-yl)piperazine
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
Uniqueness
1-(5-Bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is unique due to its specific combination of a bromopyridine moiety with a tert-butyl-substituted pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20BrN3O |
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Molecular Weight |
326.23 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H20BrN3O/c1-14(2,3)17-13(19)10-6-7-18(9-10)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,19) |
InChI Key |
AYJYKACKILOPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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